3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
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Mechanism of Action
Indole Derivatives
Indole derivatives are known for their diverse biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is an important heterocyclic system that provides the skeleton to many bioactive compounds .
Pyrrolidine Compounds
Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . Bioactive molecules with target selectivity are often characterized by the pyrrolidine ring and its derivatives .
Properties
IUPAC Name |
3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-10-16-17(22-7-6-21-16)25-14-4-8-23(11-14)18(24)13-2-1-12-3-5-20-15(12)9-13/h1-3,5-7,9,14,20H,4,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJGSKKVQLDBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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